molecular formula C10H11ClF2N2 B12859144 2-(2-Chloro-4,5-difluorophenyl)piperazine

2-(2-Chloro-4,5-difluorophenyl)piperazine

Cat. No.: B12859144
M. Wt: 232.66 g/mol
InChI Key: WLNYUWZWRDZQMZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5-difluorophenyl)piperazine is a chemical compound with the molecular formula C10H11ClF2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-difluorophenyl)piperazine typically involves the reaction of 2-chloro-4,5-difluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-difluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4,5-difluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4,5-difluorophenyl)piperazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other piperazine derivatives that may only contain fluorine or other substituents .

Properties

Molecular Formula

C10H11ClF2N2

Molecular Weight

232.66 g/mol

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)piperazine

InChI

InChI=1S/C10H11ClF2N2/c11-7-4-9(13)8(12)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2

InChI Key

WLNYUWZWRDZQMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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